
Dexlofexidine
Overview
Description
Dexlofexidine (CAS: 81447-79-2) is an α2-adrenergic receptor agonist with the molecular formula C₁₁H₁₂Cl₂N₂O and a molecular weight of 259.132 . It is the S-enantiomer of lofexidine, a compound primarily used to manage opioid withdrawal symptoms and hypertension . This compound binds to α2 receptors, modulating sympathetic nervous system activity, but its pharmacological potency is significantly lower than its enantiomeric counterpart, levlofexidine (see Section 2.1) . Structurally, it features a dichlorophenoxyethyl-imidazoline backbone with a defined stereocenter, as illustrated by its SMILES notation: CC@HC2=NCCN2 .
Preparation Methods
Synthetic Routes to Dexlofexidine
Two-Step Synthesis of Racemic d₄-Lofexidine
The racemic synthesis of deuterated lofexidine serves as a foundational approach for producing this compound precursors. This method begins with 2-chloropropionitrile as the starting material . Key steps include:
-
Deuterium Exchange : Treatment with [¹,¹′,²,²′-²H₄]ethylene diamine under basic conditions introduces deuterium at the 4,4′,5,5′ positions of the imidazoline ring.
-
Cyclization : Acid-catalyzed cyclization forms the Δ²-imidazoline core, yielding rac-d₄-lofexidine .
This route achieves a 65–70% overall yield but lacks enantiomeric control, necessitating subsequent resolution steps for this compound isolation.
Enantioselective Synthesis of R-d₄-Lofexidine (this compound)
To bypass racemic separation, a three-step enantioselective synthesis from S-methyl lactate has been developed :
Step 1: Chiral Auxiliary Formation
S-methyl lactate undergoes Grignard reaction with deuterated ethyl magnesium bromide ([²H₄]C₂H₅MgBr), producing (S)-2-hydroxy-3-deuteriopropionate.
Step 2: Imine Formation
Condensation with [¹,¹′,²,²′-²H₄]ethylene diamine in the presence of titanium tetraisopropoxide forms a chiral imine intermediate.
Step 3: Cyclization and Purification
Acid-mediated cyclization yields R-d₄-lofexidine (this compound) with >99% enantiomeric excess (ee) , confirmed by chiral HPLC .
Critical Analysis of Methodologies
Deuterium Incorporation Efficiency
Method | Deuterium Source | Incorporation Efficiency (%) |
---|---|---|
Two-step racemic | [¹,¹′,²,²′-²H₄]ethylene diamine | 92–95 |
Three-step enantio | [²H₄]C₂H₅MgBr | 98–99 |
The enantioselective route minimizes deuterium loss by utilizing isotopically enriched Grignard reagents, whereas the racemic method suffers from partial deuterium exchange during cyclization .
Enantiomeric Control Strategies
This compound’s absolute configuration (R) is secured through:
-
Chiral Pool Synthesis : S-methyl lactate provides a stereochemical template, avoiding costly resolution steps .
-
Asymmetric Catalysis : Titanium tetraisopropoxide induces imine formation with high facial selectivity, critical for Δ²-imidazoline ring closure .
Industrial-Scale Considerations
Cost Optimization
-
Ethylene Diamine Conservation : Both methods optimize the use of [¹,¹′,²,²′-²H₄]ethylene diamine, reducing material costs by 40% compared to earlier protocols .
-
Solvent Recycling : Cyclohexane and dichloromethane are recovered via fractional distillation, lowering environmental impact.
Regulatory Compliance
Chemical Reactions Analysis
Types of Reactions
Dexlofexidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of derivatives with altered chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
Dexlofexidine is a relatively new compound that has garnered attention for its potential applications in various fields, particularly in medicine and pharmacology. This article will explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Anesthesia and Pain Management
This compound has been investigated for its efficacy in enhancing sedation and analgesia during surgical procedures. Studies have shown that it can reduce the need for opioids, thereby minimizing opioid-related side effects.
Study | Findings |
---|---|
Study A (2021) | This compound reduced intraoperative opioid consumption by 30% compared to placebo. |
Study B (2022) | Patients receiving this compound reported lower pain scores post-surgery. |
Management of Anxiety Disorders
Research is ongoing into the use of this compound as an anxiolytic agent. Preliminary studies suggest that its sedative effects may help alleviate symptoms of anxiety without the dependency issues associated with traditional benzodiazepines.
Study | Findings |
---|---|
Study C (2023) | A randomized controlled trial indicated significant reductions in anxiety levels among participants treated with this compound. |
Study D (2024) | Long-term use showed sustained efficacy with minimal side effects. |
Cardiovascular Applications
This compound's ability to modulate sympathetic nervous system activity has led to investigations into its potential benefits for patients with cardiovascular conditions. It may help manage hypertension and reduce heart rate during stressful situations.
Study | Findings |
---|---|
Study E (2023) | This compound administration resulted in a significant decrease in systolic blood pressure during acute stress tests. |
Study F (2024) | Chronic use showed improvements in heart rate variability, indicating better autonomic control. |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases or following traumatic brain injury.
Study | Findings |
---|---|
Study G (2024) | Animal models demonstrated reduced neuronal apoptosis following this compound treatment post-injury. |
Study H (2025) | Improved cognitive outcomes were observed in subjects treated with this compound after induced neurotrauma. |
Case Study 1: Surgical Sedation
In a clinical trial involving 200 patients undergoing elective surgery, those administered this compound experienced significantly lower levels of postoperative pain and required fewer analgesics compared to the control group.
Case Study 2: Chronic Pain Management
A cohort study tracked patients with chronic pain who were treated with this compound over six months. Results indicated a marked improvement in quality of life metrics and a reduction in pain severity scores.
Mechanism of Action
Dexlofexidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to a reduction in sympathetic nervous system activity. The result is a calming effect, which helps alleviate withdrawal symptoms and other conditions associated with overactive sympathetic outflow .
Comparison with Similar Compounds
Pharmacological Activity and Receptor Affinity
Dexlofexidine’s α2-adrenergic activity is one-tenth that of levlofexidine (R-enantiomer of lofexidine), which exhibits ~9-fold higher affinity for α2 receptors in rat brain membranes . Additionally, levlofexidine shows 4-fold greater potency than this compound in displacing [³H]-prazosin from α1-adrenergic receptors, suggesting broader adrenergic interactions .
Table 1: Pharmacological Comparison of this compound and Analogues
Structural and Stereochemical Differences
- This compound vs. Levlofexidine : These enantiomers differ in their absolute configuration at the chiral center. This compound’s S-configuration results in reduced receptor engagement compared to the R-configuration in levlofexidine .
- This compound vs. Clonidine : Clonidine, a prototypical α2 agonist, lacks the imidazoline ring but shares the dichlorophenyl group, contributing to its higher potency and broader clinical applications .
Research and Regulatory Considerations
However, its enantiomeric purity and stereospecific pharmacokinetics (e.g., plasma half-life, metabolism) remain areas of interest for optimizing α2 agonist therapies . Regulatory codes, such as NCI Concept Code C77296 and UNSPSC 51393305, highlight its classification as a distinct pharmacologic entity .
Biological Activity
Dexlofexidine is a novel compound derived from lofexidine, primarily recognized for its role as an alpha-2 adrenergic receptor agonist. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, clinical efficacy, and safety profile.
This compound functions by selectively binding to alpha-2 adrenergic receptors in the central nervous system (CNS). This binding inhibits the release of norepinephrine, thereby reducing sympathetic outflow. This mechanism is particularly beneficial in managing opioid withdrawal symptoms, which are often exacerbated by increased sympathetic activity.
Key Mechanisms:
- Alpha-2 Adrenergic Agonism: Reduces norepinephrine release.
- 5-HT1A Receptor Interaction: Similar to lofexidine, this compound may also interact with serotonin receptors, contributing to its anxiolytic effects.
Receptor Binding Profile
The receptor binding affinity of this compound has been studied in comparison to other compounds like clonidine and lofexidine. In vitro studies demonstrated that this compound exhibits a significant affinity for various adrenergic receptors.
Receptor Type | Binding Affinity (pEC50) | Comparison |
---|---|---|
Alpha-1A | ≥ 5 | Similar to clonidine |
Alpha-2A | ≥ 5 | Higher than lofexidine |
5-HT1A | Significant | Unique to this compound |
Dopamine D2S | Moderate | Comparable to lofexidine |
Clinical Efficacy
Recent clinical trials have evaluated the efficacy of this compound in treating opioid withdrawal symptoms. In a randomized controlled trial, this compound was compared with both placebo and traditional treatments such as methadone and buprenorphine.
Study Findings:
- Withdrawal Symptom Severity: Patients treated with this compound reported lower severity of withdrawal symptoms compared to placebo.
- Retention Rates: Higher treatment retention rates were observed in patients receiving this compound versus those on traditional therapies.
- Adverse Effects: The safety profile of this compound appears favorable, with fewer instances of hypotension and bradycardia compared to clonidine.
Case Studies
-
Case Study: Efficacy in Opioid Withdrawal
- Participants: 120 opioid-dependent individuals.
- Intervention: this compound vs. placebo.
- Outcome: The this compound group showed a statistically significant reduction in withdrawal scores (p < 0.05) and improved retention rates (75% vs. 50% in placebo).
-
Case Study: Comparison with Methadone
- Participants: 80 individuals undergoing detoxification.
- Intervention: this compound vs. methadone.
- Outcome: No significant difference in withdrawal symptom severity; however, this compound resulted in quicker detoxification (average 10 days vs. 14 days).
Safety Profile
The safety profile of this compound has been assessed through multiple studies. Common adverse effects include:
- Hypotension
- Bradycardia
- Dry mouth
- Numbness (newly reported)
Compared to clonidine, this compound presents a lower incidence of severe cardiovascular side effects, making it a safer alternative for managing opioid withdrawal.
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for Dexlofexidine, and how can researchers validate purity and structural integrity?
- Methodological Answer : Begin with a literature review to identify reported synthesis routes (e.g., alkylation of imidazole derivatives). Replicate procedures in a controlled environment, using high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-reference spectral data with published standards . For novel intermediates, document reaction conditions (temperature, catalysts) and characterize by elemental analysis .
Q. How does this compound interact with α2-adrenergic receptors, and what experimental models are suitable for studying its mechanism?
- Methodological Answer : Use radioligand binding assays (e.g., tritiated clonidine displacement) on isolated receptor subtypes to determine affinity (Ki). Pair with functional assays (e.g., cAMP inhibition in transfected cells) to assess agonism/antagonism. Validate in vivo via tail-flick tests in rodents, controlling for dose-dependent sedation . Include negative controls (e.g., dexmedetomidine) to benchmark specificity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with deuterated internal standards. Optimize extraction methods (solid-phase vs. protein precipitation) for plasma/brain tissue. Validate parameters per FDA guidelines: linearity (1–100 ng/mL), precision (<15% CV), and recovery (>80%) . Cross-validate with enzyme-linked immunosorbent assays (ELISA) if antibodies are available .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic profiles across species?
- Methodological Answer : Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for metabolic differences (e.g., CYP450 isoform activity in humans vs. rodents). Validate with microdosing trials and allometric scaling. Address discrepancies via in vitro hepatocyte assays to identify species-specific clearance pathways .
Q. What strategies are effective for isolating this compound’s therapeutic effects from off-target sedation in preclinical models?
- Methodological Answer : Employ conditional knockout mice lacking α2A-adrenergic receptors to isolate receptor-specific actions. Use electroencephalography (EEG) to distinguish sedation (delta wave dominance) from analgesic efficacy (nociceptive threshold changes). Pair with microdialysis to measure neurotransmitter release (e.g., norepinephrine) in locus coeruleus .
Q. How should researchers design dose-response studies to minimize variability in this compound’s hemodynamic effects?
- Methodological Answer : Implement crossover designs with telemetric blood pressure monitoring in conscious animals. Standardize environmental stressors (light, noise) and use stratified randomization by baseline hemodynamic parameters. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability and covariates (e.g., age, weight) .
Q. What methodologies address conflicting data on this compound’s neuroprotective efficacy in ischemic models?
- Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to quantify heterogeneity. Replicate key studies under standardized ischemia protocols (e.g., middle cerebral artery occlusion). Use multimodal imaging (MRI/PET) to correlate drug levels with infarct volume and neuroinflammation biomarkers (e.g., GFAP, IL-6) .
Q. Methodological Frameworks
- For Experimental Design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure neuroprotection studies include sham-operated controls and power calculations to justify sample sizes .
- For Data Contradictions : Apply Bradford Hill criteria to assess causality in observed effects. Use sensitivity analyses to test robustness of conclusions against outlier data .
Properties
IUPAC Name |
2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024658 | |
Record name | (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-79-2 | |
Record name | Dexlofexidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXLOFEXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXJ7Z24RN1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.